molecular formula C15H15NO2S B5357384 N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B5357384
M. Wt: 273.4 g/mol
InChI Key: ZGNBXTUZOQIRDE-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-12-6-3-5-11(8-12)16-15(18)14-13-7-2-1-4-10(13)9-19-14/h3,5-6,8-9,17H,1-2,4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNBXTUZOQIRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the reaction of 3-hydroxyaniline with a benzothiophene derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzothiophene ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

    3-(4-Hydroxyphenyl)amino)propanoic acid: Evaluated for its anticancer and antioxidant activities.

Uniqueness

N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its combination of a benzothiophene core and a hydroxyphenyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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